4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine

Catalog No.
S8388769
CAS No.
M.F
C14H18BrNO
M. Wt
296.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine

Product Name

4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine

IUPAC Name

4-(4-bromophenyl)-1-(oxetan-3-yl)piperidine

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

InChI

InChI=1S/C14H18BrNO/c15-13-3-1-11(2-4-13)12-5-7-16(8-6-12)14-9-17-10-14/h1-4,12,14H,5-10H2

InChI Key

RAZSJHJGOMVFMF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C3COC3

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C3COC3

4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine is a heterocyclic compound characterized by its unique structure, which incorporates a piperidine ring, an oxetane moiety, and a bromophenyl substituent. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may influence pharmacological properties.

, including:

  • Oxidation: It can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, which may alter the functional groups present.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine exhibits notable biological activities, particularly in medicinal applications. The piperidine structure is commonly associated with various pharmacological effects, including analgesic and anti-inflammatory properties. The bromophenyl group can facilitate interactions with biological targets through π-π stacking and hydrogen bonding, potentially modulating enzyme activity or receptor binding . Research indicates that compounds with similar structures have shown efficacy in treating neurological disorders and other conditions.

The synthesis of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials such as bromobenzene and piperidine are reacted under basic conditions (e.g., using potassium tert-butoxide) to form N-phenylpiperidine.
  • Introduction of the Oxetane Moiety: The oxetane group can be introduced through cyclization reactions involving suitable precursors that contain both the piperidine and oxetane functionalities.
  • Bromination: The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution reactions using brominating agents like N-bromosuccinimide .

These methods are advantageous due to their relatively straightforward procedures and high yields.

The applications of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine span various fields:

  • Pharmaceuticals: Its potential as a drug candidate for treating neurological disorders due to its interaction with neurotransmitter systems.
  • Chemical Intermediates: Used in the synthesis of more complex organic molecules in medicinal chemistry.
  • Material Science: Investigated for its properties in polymer chemistry and material development due to its unique structural features.

Studies on the interactions of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine with biological targets reveal its potential mechanisms of action. Interaction studies suggest that this compound may bind effectively to specific receptors or enzymes, influencing their activity. The oxetane ring may enhance binding affinity through conformational flexibility, while the bromophenyl group contributes to hydrophobic interactions .

Several compounds share structural similarities with 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Attributes
1-(4-Bromophenyl)piperidinePiperidine ring with bromophenyl substituentEstablished use in pharmaceuticals; well-studied
4-(4-Bromophenoxy)piperidinePiperidine ring with a phenoxy groupPotential applications in herbicides
N-[2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-chloro-4-hydroxyphenyl)pyrrolidineComplex structure involving multiple ringsInvestigated for anticancer properties

These compounds demonstrate variations in their substituents and functional groups, which may impact their biological activities and applications. The unique combination of an oxetane ring with a piperidine structure sets 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine apart from others, potentially offering novel pharmacological profiles.

Structural and Molecular Characteristics

The IUPAC name 4-(4-bromophenyl)-1-(oxetan-3-yl)piperidine systematically describes its structure: a six-membered piperidine ring with substituents at positions 1 and 4. The 4-bromophenyl group introduces aromaticity and halogen-mediated electronic effects, while the oxetan-3-yl group adds a strained oxygen-containing heterocycle. Key properties include:

PropertyValueSource
Molecular formulaC₁₃H₁₆BrNO
Molecular weight296.20 g/mol
CAS number1650546-59-0
SMILES notationBrc1ccc(C2CCN(C3COC3)CC2)cc1

The oxetane ring’s 90° bond angles create significant ring strain, enhancing reactivity and influencing molecular conformation. The bromine atom at the para position of the phenyl group facilitates cross-coupling reactions, making the compound a versatile intermediate.

Spectroscopic and Physical Properties

While experimental data on this specific compound remain limited, analogues such as 4-(4-bromophenyl)piperidine (melting point: 98–100°C) and 4-bromo-1-(oxetan-3-yl)piperidine hydrochloride (water-soluble crystalline solid) suggest moderate polarity and solubility in organic solvents like dichloromethane and dimethylformamide. Computational models predict a logP value of ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

295.05718 g/mol

Monoisotopic Mass

295.05718 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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